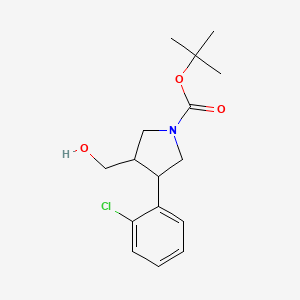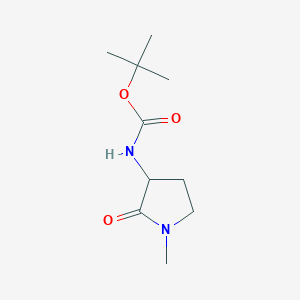
4-(1-Butylpiperidin-4-yl)oxyaniline
Descripción general
Descripción
4-(1-Butylpiperidin-4-yl)oxyaniline, also known as BODIPY, is a compound with the molecular formula C15H24N2O and a molecular weight of 248.36 g/mol1. It is a fluorescent dye that has gained popularity in various scientific and industrial applications due to its unique optical and physical properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(1-Butylpiperidin-4-yl)oxyaniline. However, similar compounds such as 4-[(1-Methylpiperidin-4-yl)oxy]aniline are available for purchase, suggesting that synthetic methods do exist2.Molecular Structure Analysis
The molecular structure of 4-(1-Butylpiperidin-4-yl)oxyaniline consists of a butylpiperidin-4-yl group attached to an aniline group via an oxygen atom1. Unfortunately, I couldn’t find more detailed information on the molecular structure of this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-(1-Butylpiperidin-4-yl)oxyaniline. However, given its structure, it might be involved in reactions typical for anilines and ethers.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-Butylpiperidin-4-yl)oxyaniline are not well-documented. However, given its molecular weight of 248.36 g/mol1, it can be inferred that it is a relatively small molecule. As a fluorescent dye, it likely has unique optical properties1.Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
The synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products, including compounds like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, have been explored for their potential medical applications, particularly in antitumor activity. These compounds have shown promising results in in vitro anti-cancer activity assays across various cell lines (Maftei et al., 2016).
Electroluminescent Materials
Research on novel TEMPO-contained polypyrrole (PPy) derivatives for use as cathode materials in organic radical batteries has been conducted. These studies involve the synthesis of polymers like 4-(3-(Pyrrol-1-yl)butyryloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy and their electrochemical properties, demonstrating their potential in high-performance electrochemical applications (Xu et al., 2014).
Electrocatalysis and Photocatalysis
Several studies have investigated the synthesis and catalytic activity of metallophthalocyanines, such as 4-[(1-Benzylpiperidin-4-yl)oxy]-substituted cobalt(II) and iron(II) phthalocyanine complexes. These complexes have been found effective in the oxidation of environmentally harmful phenolic compounds, showcasing their potential in environmental catalysis and photocatalysis applications (Saka & Bıyıklıoğlu, 2015).
Development of Electrochromic Devices
Research has been conducted on ionic liquids containing stable radicals like 2,2,6,6-tetramethyl-1-piperidinyl-oxy, used in hybrid electrochromic devices. These studies focus on the development of high-efficiency electrochromic devices, indicating the potential of such materials in smart windows and display technologies (Fan et al., 2017).
Safety And Hazards
The safety and hazards associated with 4-(1-Butylpiperidin-4-yl)oxyaniline are not well-documented. It’s always recommended to handle chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of research or applications involving 4-(1-Butylpiperidin-4-yl)oxyaniline. Given its properties as a fluorescent dye1, potential applications could be in the fields of imaging, diagnostics, or materials science. However, further research would be needed to confirm this.
Please note that this information is based on the available resources and there might be additional information in the scientific literature that was not captured in this analysis. Always refer to the most recent and reliable sources when studying a specific compound.
Propiedades
IUPAC Name |
4-(1-butylpiperidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-3-10-17-11-8-15(9-12-17)18-14-6-4-13(16)5-7-14/h4-7,15H,2-3,8-12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCFNKFUIZSGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739409 | |
| Record name | 4-[(1-Butylpiperidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Butylpiperidin-4-yl)oxyaniline | |
CAS RN |
912950-35-7 | |
| Record name | 4-[(1-Butylpiperidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)






![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)
